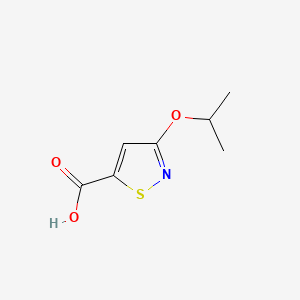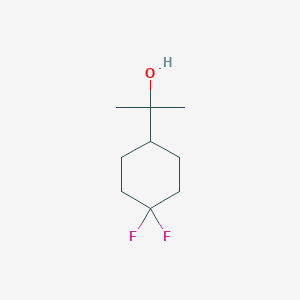
5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridine ring fused with a dihydropyridazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine and other reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the dihydropyridazinone ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridazinone ring to a fully saturated pyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: Research indicates potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of 5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
類似化合物との比較
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- N-(Pyridin-4-yl)pyridin-4-amine
- 5-(4-Pyridinyl)-1,2,4-triazole derivatives
Uniqueness
5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydropyridazinone ring system differentiates it from other pyridine derivatives, providing unique opportunities for chemical modifications and applications .
特性
分子式 |
C9H7N3O |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
4-pyridin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H7N3O/c13-9-5-8(6-11-12-9)7-1-3-10-4-2-7/h1-6H,(H,12,13) |
InChIキー |
ATDXBFWDLPFLAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)




![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)



![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)


